molecular formula C14H18N4O4S2 B6968984 N-ethyl-1-(1-methylimidazol-4-yl)sulfonyl-2,3-dihydroindole-6-sulfonamide

N-ethyl-1-(1-methylimidazol-4-yl)sulfonyl-2,3-dihydroindole-6-sulfonamide

Cat. No.: B6968984
M. Wt: 370.5 g/mol
InChI Key: JWIZYLACESWDSB-UHFFFAOYSA-N
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Description

N-ethyl-1-(1-methylimidazol-4-yl)sulfonyl-2,3-dihydroindole-6-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a unique structure combining an indole ring, an imidazole ring, and sulfonamide groups, making it an interesting subject for chemical and pharmaceutical research.

Properties

IUPAC Name

N-ethyl-1-(1-methylimidazol-4-yl)sulfonyl-2,3-dihydroindole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S2/c1-3-16-23(19,20)12-5-4-11-6-7-18(13(11)8-12)24(21,22)14-9-17(2)10-15-14/h4-5,8-10,16H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIZYLACESWDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC2=C(CCN2S(=O)(=O)C3=CN(C=N3)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(1-methylimidazol-4-yl)sulfonyl-2,3-dihydroindole-6-sulfonamide typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.

    Sulfonation: The sulfonamide groups are introduced through sulfonation reactions, typically using sulfonyl chlorides in the presence of a base.

    Final Coupling: The final step involves coupling the indole and imidazole rings through a sulfonamide linkage, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(1-methylimidazol-4-yl)sulfonyl-2,3-dihydroindole-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonamide groups or to reduce double bonds within the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions might use reagents like sodium methoxide (NaOCH3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogen or alkyl groups onto the aromatic rings.

Scientific Research Applications

N-ethyl-1-(1-methylimidazol-4-yl)sulfonyl-2,3-dihydroindole-6-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition, particularly those involving sulfonamide-sensitive enzymes.

    Medicine: Due to its sulfonamide groups, it may have potential as an antibacterial or antifungal agent.

    Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-ethyl-1-(1-methylimidazol-4-yl)sulfonyl-2,3-dihydroindole-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-1-(1-methylimidazol-4-yl)sulfonyl-2,3-dihydroindole-5-sulfonamide: Similar structure but with a different position of the sulfonamide group.

    N-ethyl-1-(1-methylimidazol-4-yl)sulfonyl-2,3-dihydroindole-7-sulfonamide: Another positional isomer with the sulfonamide group at a different location.

    N-ethyl-1-(1-methylimidazol-4-yl)sulfonyl-2,3-dihydroindole-6-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide.

Uniqueness

The uniqueness of N-ethyl-1-(1-methylimidazol-4-yl)sulfonyl-2,3-dihydroindole-6-sulfonamide lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties

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